molecular formula C17H14N2O2 B13969130 Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione, 10,11-dihydro- CAS No. 64036-58-4

Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione, 10,11-dihydro-

Cat. No.: B13969130
CAS No.: 64036-58-4
M. Wt: 278.30 g/mol
InChI Key: BPBYGUGIURNKEG-UHFFFAOYSA-N
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Description

Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- is a complex organic compound characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the spiro structure through cyclization of appropriate precursors.

    Condensation Reactions: Use of condensation reactions to form the imidazolidine ring.

    Oxidation and Reduction Steps: Specific oxidation or reduction steps to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including:

    Catalysis: Use of catalysts to improve reaction efficiency and yield.

    Purification Techniques: Implementation of purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- would involve its interaction with specific molecular targets and pathways. This could include:

    Binding to Receptors: Interaction with biological receptors to modulate their activity.

    Enzyme Inhibition or Activation: Affecting the activity of enzymes involved in metabolic pathways.

    Signal Transduction Pathways: Modulating signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- may include other spiro compounds with related structures, such as:

    Spirooxindoles: Known for their biological activity.

    Spirocyclic Lactams: Used in medicinal chemistry.

    Spiroketals: Found in natural products and synthetic compounds.

Uniqueness

The uniqueness of Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- lies in its specific spiro structure and the functional groups present, which may confer unique chemical and biological properties compared to other spiro compounds.

Properties

CAS No.

64036-58-4

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

spiro[imidazolidine-5,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,4-dione

InChI

InChI=1S/C17H14N2O2/c20-15-17(19-16(21)18-15)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,18,19,20,21)

InChI Key

BPBYGUGIURNKEG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3(C4=CC=CC=C41)C(=O)NC(=O)N3

Origin of Product

United States

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